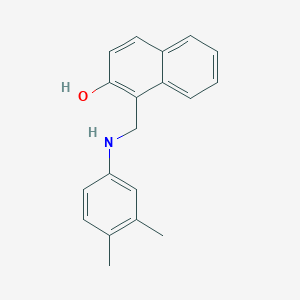

1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol

説明

1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol (CAS: 87498-50-8) is a naphthalen-2-ol derivative with a (3,4-dimethylphenyl)amino group connected via a methylene bridge. Its molecular formula is C₁₉H₁₇NO, with a molecular weight of 275.34 g/mol . The compound features a planar naphthalene core and a substituted aromatic amine moiety, which influences its electronic properties and intermolecular interactions. While detailed crystallographic data for this specific compound is sparse, comparisons with structurally similar analogues provide insights into its physicochemical behavior.

特性

CAS番号 |

145510-96-9 |

|---|---|

分子式 |

C19H19NO |

分子量 |

277.4 g/mol |

IUPAC名 |

1-[(3,4-dimethylanilino)methyl]naphthalen-2-ol |

InChI |

InChI=1S/C19H19NO/c1-13-7-9-16(11-14(13)2)20-12-18-17-6-4-3-5-15(17)8-10-19(18)21/h3-11,20-21H,12H2,1-2H3 |

InChIキー |

YGXSUYQUAYAMQZ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)NCC2=C(C=CC3=CC=CC=C32)O)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-(((3,4-ジメチルフェニル)アミノ)メチル)ナフタレン-2-オールの合成は、通常、ナフタレン-2-オールのアミノメチル化を伴います。このプロセスは、酸性条件下でホルムアルデヒドと3,4-ジメチルアニリンを使用して行うことができます。 反応はマンニッヒ塩基の形成を経て進行し、その後単離および精製されます .

工業生産方法

この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボ合成のスケールアップになります。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 工業生産には、効率とスケーラビリティを高めるために連続フロープロセスが含まれることもあります .

化学反応の分析

科学研究の応用

1-(((3,4-ジメチルフェニル)アミノ)メチル)ナフタレン-2-オールには、いくつかの科学研究の応用があります。

化学: これは、さまざまな有機化合物の合成における前駆体として、および化学反応における試薬として使用されます。

医学: 薬理学的薬剤としての役割など、その潜在的な治療応用を探るための研究が進められています。

科学的研究の応用

1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: The compound is used in the development of materials with specific properties, such as nonlinear optical materials

作用機序

1-(((3,4-ジメチルフェニル)アミノ)メチル)ナフタレン-2-オールの作用機序には、分子標的および経路との相互作用が含まれます。この化合物は、リガンドとして作用し、特定の受容体または酵素に結合して、それらの活性を調節することができます。 この相互作用は、細胞シグナル伝達経路の変化や酵素阻害など、さまざまな生物学的効果をもたらす可能性があります.

類似化合物との比較

Structural Analogues and Substitution Effects

The following compounds share the naphthalen-2-ol core but differ in substituents, enabling comparative analysis:

Crystallographic and Conformational Analysis

- Target Compound: Limited crystallographic data is available, but its methyl substituents likely reduce planarity compared to chlorinated analogues.

- 3,4-Dichloro Derivative: Crystal System: Monoclinic, space group C2/c . Unit Cell Parameters: a = 27.075 Å, b = 3.9284 Å, c = 26.359 Å, β = 95.287°, V = 2791.7 ų . Dihedral Angle: 29.00° between naphthalene and benzene rings, indicating moderate planarity . Hydrogen Bonding: Intramolecular O–H⋯N interaction forms an S(6) ring motif; intermolecular C–H⋯O interactions stabilize inversion dimers .

Electronic and Steric Effects

Hydrogen Bonding and Supramolecular Assembly

- Target Compound : Expected to form O–H⋯N hydrogen bonds similar to dichloro analogues, though methyl groups may weaken intermolecular interactions.

- Dichloro Derivative : Exhibits robust R₂²(16) ring motifs via C–H⋯O and O–H⋯N interactions, leading to dimeric crystal packing .

生物活性

1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic implications.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol exhibit significant anticancer activity. For instance, derivatives of naphthalene have been shown to induce apoptosis in various cancer cell lines. A notable example includes a study where a naphthalene derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Naphthalene derivative | FaDu | 15 | Apoptosis induction |

| 1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol | A549 (Lung Cancer) | TBD | NF-kB inhibition |

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. Similar derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Study: Neuroprotection

A study explored the effects of a related naphthalene derivative on AChE inhibition. The results indicated a significant reduction in enzyme activity, suggesting potential for treating neurodegenerative diseases.

Anti-inflammatory Activity

Compounds with similar structures have also shown promise in anti-inflammatory applications. The inhibition of pro-inflammatory cytokines and pathways such as NF-kB has been reported in studies involving naphthalene derivatives .

Table 2: Inflammatory Response Modulation

| Compound | Inflammatory Model | Result |

|---|---|---|

| Naphthalene derivative | LPS-induced inflammation | Reduced TNF-alpha levels by 50% |

| 1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol | TBD | TBD |

The biological activity of 1-(((3,4-Dimethylphenyl)amino)methyl)naphthalen-2-ol can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Inhibition : The inhibition of AChE and other enzymes plays a critical role in its neuroprotective effects.

- Cytokine Modulation : The ability to modulate inflammatory cytokines suggests a potential therapeutic role in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。